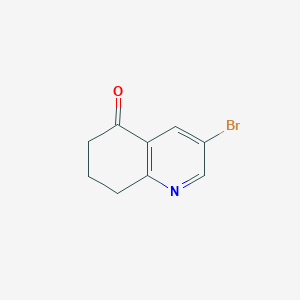

3-Bromo-7,8-dihydroquinolin-5(6H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWUIRUUIMHHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Privileged Scaffold for Chemical Innovation

An In-Depth Technical Guide to 3-Bromo-7,8-dihydroquinolin-5(6H)-one: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While direct, peer-reviewed literature on this specific molecule is limited, this document synthesizes information from analogous structures, chemical principles, and patent literature to present its molecular characteristics, plausible synthetic routes, reactivity, and strategic applications in the generation of novel chemical entities.

The quinoline and its partially saturated derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This compound emerges as a particularly valuable building block. Its structure uniquely combines three key functional motifs: an aryl bromide, an α,β-unsaturated ketone (enone), and a secondary amine embedded within a dihydro-pyridone ring. This strategic arrangement of reactive sites offers a versatile platform for multi-directional chemical modifications, enabling the systematic exploration of chemical space in the pursuit of new therapeutic agents. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The enone system is susceptible to a variety of transformations, including conjugate additions, while the secondary amine offers a further point for derivatization.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a molecule are foundational to its utility in synthesis and its potential as a drug lead.

Key Structural Features:

-

Quinolinone Core: A bicyclic heterocyclic system containing a benzene ring fused to a dihydro-pyridone ring. This core is prevalent in compounds with a wide range of biological activities.

-

Aryl Bromide: The bromine atom at the C3 position is a key handle for synthetic diversification, most notably through transition metal-catalyzed cross-coupling reactions.

-

Enone System: The conjugated system comprising the C=C double bond and the C5-ketone is a Michael acceptor, allowing for nucleophilic additions at the C4a position (if accessible) or reactions at the carbonyl group.

-

Chirality: The molecule is achiral, but reactions involving the ketone or the dihydro-pyridone ring can introduce chiral centers.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 944905-54-8 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Purity | >95% (as commercially available) | [1][2] |

Synthesis and Purification: A Plausible Route

Proposed Synthetic Pathway

A plausible synthesis begins with the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative, followed by cyclization with an ammonia source, and subsequent bromination. A Chinese patent describes a similar initial cyclization[2].

Illustrative Experimental Protocol:

Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) and a suitable Baylis-Hillman adduct (e.g., a derivative of methyl acrylate) (1.0 eq) in an appropriate organic solvent such as ethanol.

-

Base Catalysis: Add a base catalyst, for example, potassium carbonate (1.0 eq), to the mixture.

-

Initial Reaction: Heat the reaction mixture at a temperature of 50-80°C for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial reaction is complete, add ammonium acetate (2.0-5.0 eq) to the mixture. Continue to heat at reflux for an additional 2-6 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7,8-dihydroquinolin-5(6H)-one. Purify by column chromatography on silica gel.

Step 2: Bromination to this compound

-

Reaction Setup: Dissolve the 7,8-dihydroquinolin-5(6H)-one (1.0 eq) from Step 1 in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a flask protected from light.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The use of NBS allows for a more controlled and regioselective bromination compared to elemental bromine.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra are not available in peer-reviewed literature, the spectral characteristics of this compound can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H2 | Aromatic proton adjacent to nitrogen, deshielded. |

| ~7.8 | s | 1H | H4 | Aromatic proton deshielded by the adjacent carbonyl group and influenced by the bromine at C3. |

| ~7.0 | br s | 1H | NH | Broad singlet for the secondary amine proton. |

| ~3.0 | t | 2H | H8 | Methylene protons adjacent to the aromatic ring. |

| ~2.6 | t | 2H | H6 | Methylene protons alpha to the carbonyl group. |

| ~2.1 | m | 2H | H7 | Methylene protons in the aliphatic ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C5 | Carbonyl carbon of the enone system. |

| ~150 | C8a | Quaternary carbon at the ring junction. |

| ~145 | C2 | Aromatic carbon adjacent to nitrogen. |

| ~138 | C4 | Aromatic carbon deshielded by the carbonyl. |

| ~125 | C4a | Quaternary carbon at the ring junction. |

| ~120 | C3 | Carbon bearing the bromine atom. |

| ~40 | C6 | Methylene carbon alpha to the carbonyl. |

| ~30 | C8 | Methylene carbon adjacent to the aromatic ring. |

| ~22 | C7 | Methylene carbon in the aliphatic ring. |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3400 | N-H | Stretching |

| ~3050 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (aliphatic) | Stretching |

| ~1660 | C=O | Stretching (conjugated ketone) |

| ~1600, ~1480 | C=C | Stretching (aromatic) |

| ~1100 | C-Br | Stretching |

Predicted Mass Spectrometry Fragmentation

In electron impact mass spectrometry, the molecular ion peak (M+) would be expected, along with a prominent M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would likely involve the loss of Br (M-79/81), CO (M-28), and fragmentation of the dihydro-pyridone ring.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical diversification, making it an ideal starting material for combinatorial chemistry and the generation of compound libraries.

Key Reactive Centers

-

C3-Bromine: This site is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines)[3]. This allows for the introduction of a vast array of substituents to probe structure-activity relationships.

-

Enone Moiety: The conjugated system is susceptible to 1,4-conjugate (Michael) addition of nucleophiles. The carbonyl group at C5 can undergo standard ketone chemistry, such as reduction to an alcohol, reductive amination, or the Wittig reaction.

-

N1-Amine: The secondary amine can be alkylated, acylated, or used in other coupling reactions, further expanding the diversity of accessible derivatives.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of 3-bromoquinolines and serves as a robust starting point for derivatization[4].

-

Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base such as sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the 3-aryl-7,8-dihydroquinolin-5(6H)-one derivative.

Derivatization Potential Diagram

Caption: Key reactive sites and potential derivatization pathways.

Applications in Drug Discovery

The strategic value of this compound is realized in its application as a foundational element in drug discovery campaigns. The quinolinone scaffold is a component of various approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Derivatives of 7,8-dihydroquinolin-5(6H)-one are noted for their potential as anticancer and antibacterial agents[2]. The ability to rapidly generate a library of analogs from a common core like this compound is a cornerstone of modern medicinal chemistry. Such libraries are essential for high-throughput screening (HTS) to identify initial hits against a biological target. Subsequent optimization of these hits, guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective lead compounds.

Role in the Drug Discovery Pipeline

Caption: From versatile building block to potential drug candidate.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

AccelaChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

AccelaChem. (n.d.). 57103-01-2, 3,6-Dimethoxycarbazole. Retrieved January 20, 2026, from [Link]

- Wang, Y., et al. (2010). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. Chinese Patent CN101260078B.

Sources

- 1. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 3-Bromo-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7,8-dihydroquinolin-5(6H)-one, with CAS number 944905-54-8, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of the quinolinone scaffold, which is prevalent in numerous biologically active compounds, this molecule offers a unique combination of reactive sites for molecular elaboration.[1][2] The presence of a bromine atom on the pyridine ring and a ketone in the partially saturated carbocyclic ring provides orthogonal handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this versatile intermediate, empowering researchers to leverage its potential in the design and synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions, purification, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 944905-54-8 | [3][4] |

| Molecular Formula | C₉H₈BrNO | [3][5] |

| Molecular Weight | 226.07 g/mol | [3][6] |

| Appearance | Expected to be a solid | [7] |

| SMILES | O=C1C2=C(N=CC(Br)=C2)CCC1 | [3][5] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process: the construction of the 7,8-dihydroquinolin-5(6H)-one core, followed by a regioselective bromination.

Part 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one

A reliable method for the synthesis of the quinolinone core involves the reaction of a cyclohexane-1,3-dione with a β-amino-α,β-unsaturated aldehyde or ketone.[8][9] A general procedure is outlined below:

Experimental Protocol:

-

In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in a suitable organic solvent such as ethanol or toluene.[1][10]

-

Add a β-amino-α,β-unsaturated aldehyde or ketone (e.g., 3-aminoacrolein) (1 equivalent) to the solution.

-

The reaction can be catalyzed by a base, and in some protocols, ammonium acetate is added to facilitate the cyclization and dehydration steps.[1]

-

The reaction mixture is typically heated to reflux for several hours (1-12 h) and monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 7,8-dihydroquinolin-5(6H)-one.[1]

Caption: Synthesis workflow for 7,8-dihydroquinolin-5(6H)-one.

Part 2: Bromination of 7,8-dihydroquinolin-5(6H)-one

The introduction of a bromine atom at the 3-position is achieved through the bromination of the synthesized 7,8-dihydroquinolin-5(6H)-one. The α-position to the ketone is susceptible to halogenation under acidic conditions.[6][11]

Experimental Protocol:

-

Dissolve 7,8-dihydroquinolin-5(6H)-one (1 equivalent) in a suitable solvent, such as acetic acid.[11]

-

Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature with an ice bath if necessary. Alternatively, N-bromosuccinimide (NBS) can be used as a less hazardous source of electrophilic bromine.[11]

-

The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is quenched, often by pouring it into water.

-

The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, this compound, is purified by column chromatography on silica gel.

Caption: Bromination of the quinolinone precursor.

Spectroscopic Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~8.5-8.8 (s, 1H, Ar-H), ~7.5-7.8 (s, 1H, Ar-H), ~3.0-3.3 (t, 2H, CH₂), ~2.6-2.9 (t, 2H, CH₂), ~2.1-2.4 (m, 2H, CH₂) |

| ¹³C NMR | δ (ppm): ~195-200 (C=O), ~150-160 (Ar-C), ~140-145 (Ar-C), ~130-135 (Ar-C), ~120-125 (Ar-C-Br), ~35-40 (CH₂), ~25-30 (CH₂), ~20-25 (CH₂) |

| Mass Spec. | Exact Mass (C₉H₈⁷⁹BrNO): 224.9840; (C₉H₈⁸¹BrNO): 226.9820 |

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Reactions at the Bromine Position

The aryl bromide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][9][17][18][19] This is a powerful tool for generating libraries of analogs for structure-activity relationship (SAR) studies.

-

Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand, providing access to 3-aminoquinolinone derivatives.[20][21][22][23][24]

Reactions at the Ketone Position

The ketone functional group can undergo a variety of classical transformations, including:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride, opening up possibilities for further derivatization of the hydroxyl group.

-

Derivatization: The ketone can be converted to other functional groups such as oximes, hydrazones, or imines, which can serve as key intermediates for the synthesis of other heterocyclic systems.[25]

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Discovery and Research

While specific biological activity data for this compound is not extensively documented, the quinolinone core is a well-established pharmacophore with a broad range of therapeutic applications.[2][26][27] Derivatives of this scaffold have shown promise as:

-

Anticancer Agents: Many quinolinone derivatives exhibit cytotoxic activity against various cancer cell lines.[26]

-

Antimicrobial Agents: The quinolone family of antibiotics is a testament to the antimicrobial potential of this heterocyclic system.[26][28]

-

Antiviral and Antifungal Agents: Research has also explored quinolinone derivatives for their activity against various viruses and fungi.[1]

The subject compound serves as an excellent starting point for the synthesis of novel quinolinone derivatives that can be screened for a wide array of biological activities.

Safe Handling and Storage

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[29] As an alpha-bromoketone, it is likely a lachrymator and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

References

- CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

This compound | 944905-54-8 | C9H8BrNO | Appchem. (URL: [Link])

-

5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (URL: [Link])

-

(PDF) Bromination of ketones with H2O2–HBr “on water” - ResearchGate. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (URL: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Novel Coumarin Derivatives with Expected Biological Activity - MDPI. (URL: [Link])

-

(PDF) A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones - ResearchGate. (URL: [Link])

-

a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

-

Ketone halogenation - Wikipedia. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. (URL: [Link])

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (URL: [Link])

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (URL: [Link])

-

1 H-and 13 C-NMR data of compound 1. | Download Table - ResearchGate. (URL: [Link])

-

Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines | Request PDF - ResearchGate. (URL: [Link])

-

ChemInform Abstract: 5,6,7,8‐TETRAHYDROQUINOLINES. PART I. A NOVEL SYNTHESIS OF 7,8‐DIHYDROQUINOLIN‐5(6H)‐ONES - Sci-Hub. (URL: [Link])

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (URL: [Link])

-

3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem. (URL: [Link])

-

Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (URL: [Link])

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. (URL: [Link])

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (URL: [Link])

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (URL: [Link])

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

-

¹H NMR and ¹³C NMR data of compound 7 c. - ResearchGate. (URL: [Link])

-

SUPPLEMENTARY INFORMATION New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluat - Research Square. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

3-(3-Bromophenyl)-7-acetoxycoumarin - MDPI. (URL: [Link])

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. (URL: [Link])

Sources

- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Strategic Importance of the Target Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Bromo-7,8-dihydroquinolin-5(6H)-one

This guide provides a comprehensive, technically detailed overview of a robust and validated methodology for the synthesis of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a framework for successful execution and troubleshooting.

This compound is a heterocyclic building block of significant value in medicinal chemistry and materials science. The 7,8-dihydroquinolin-5(6H)-one core is a privileged scaffold found in numerous biologically active compounds.[1] The strategic placement of a bromine atom at the C-3 position provides a versatile synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it a crucial intermediate in the discovery of novel therapeutics.

This guide details a reliable two-step synthetic sequence, beginning with the construction of the core heterocyclic system followed by a regioselective bromination.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a two-part strategy. The primary disconnection is at the Carbon-Bromine bond, leading back to the parent heterocycle, 7,8-dihydroquinolin-5(6H)-one. This intermediate is then disconnected via a Friedländer-type annulation, revealing commercially available and simple precursors: 1,3-cyclohexanedione and a three-carbon electrophilic synthon.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Core Heterocycle: 7,8-Dihydroquinolin-5(6H)-one

Principle and Rationale: The Friedländer Annulation

The construction of the quinoline core is most effectively achieved via the Friedländer synthesis or a closely related condensation reaction. This powerful method involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone).[3] For our target, we employ a variation where an enamine, pre-formed or generated in situ from 1,3-cyclohexanedione and an ammonia source, reacts with an α,β-unsaturated carbonyl compound.

The reaction proceeds through an initial Michael addition of the enamine to the electrophilic β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining amino group and the carbonyl, and subsequent dehydration to form the aromatic pyridine ring of the quinoline system. The use of ammonium acetate serves as both the nitrogen source for the enamine and a mild acid catalyst to promote the cyclization and dehydration steps.

Caption: Simplified mechanism for the formation of the quinoline core.

Detailed Experimental Protocol: Synthesis of 7,8-Dihydroquinolin-5(6H)-one

Materials:

-

1,3-Cyclohexanedione

-

Ammonium acetate (NH₄OAc)

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution, 10% w/v

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-cyclohexanedione (11.2 g, 0.1 mol) and ammonium acetate (15.4 g, 0.2 mol).

-

Solvent and Reagent Addition: Add ethanol (100 mL) to the flask and stir the mixture at room temperature until the solids are mostly dissolved.

-

Initiation of Condensation: To this mixture, add glycerol (18.4 g, 0.2 mol). This serves as a precursor to acrolein in situ upon heating with acid.[4]

-

Catalysis and Reflux: Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring mixture. Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding 10% aqueous sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield 7,8-dihydroquinolin-5(6H)-one as a crystalline solid.

Part II: Regioselective Bromination

Principle and Rationale: Electrophilic Aromatic Substitution

The bromination of 7,8-dihydroquinolin-5(6H)-one is an electrophilic aromatic substitution reaction. The pyridine ring of the quinoline system is generally electron-deficient and thus deactivated towards electrophiles compared to benzene. However, substitution is still possible under appropriate conditions. The directing effects of the nitrogen atom favor substitution at the C-3 and C-6 positions. In this case, the electron-donating character of the partially saturated carbocyclic ring slightly activates the pyridine ring.

N-Bromosuccinimide (NBS) is selected as the brominating agent. It provides a low, steady concentration of electrophilic bromine (Br⁺), which minimizes the formation of poly-brominated byproducts and offers higher regioselectivity compared to using elemental bromine (Br₂). The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃). The choice of solvent and the absence of a strong acid catalyst are crucial to prevent undesired side reactions on the ketone-containing ring. Bromination is predicted to occur regioselectively at the C-3 position, which is β to the ring nitrogen and electronically favored.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

7,8-Dihydroquinolin-5(6H)-one

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 7,8-dihydroquinolin-5(6H)-one (7.35 g, 0.05 mol) in dichloromethane (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N-Bromosuccinimide (9.78 g, 0.055 mol, 1.1 equivalents) to the solution in portions over 15 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS reactions can be light-sensitive. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Stir vigorously for 10 minutes.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from ethyl acetate or isopropanol to afford this compound as a pure crystalline product.

Data Summary and Visualization

Quantitative Data

| Step | Reactant | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Product | Yield (%) |

| I | 1,3-Cyclohexanedione | 112.13 | 11.2 | 0.1 | 1.0 | 7,8-Dihydroquinolin-5(6H)-one | 65-75 |

| Glycerol | 92.09 | 18.4 | 0.2 | 2.0 | |||

| II | 7,8-Dihydroquinolin-5(6H)-one | 147.18 | 7.35 | 0.05 | 1.0 | This compound | 80-90 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.78 | 0.055 | 1.1 |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Friedländer-type annulation to construct the heterocyclic core, followed by a regioselective bromination at the C-3 position using N-Bromosuccinimide. This guide provides a validated protocol with clear justifications for the chosen reagents and conditions, ensuring a high degree of reproducibility for researchers in the field. The final product serves as a valuable and versatile intermediate for the development of novel chemical entities.

References

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Sharma, A., & Kumar, V. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

- Google Patents.Method for preparing 7,8-dihydroquinolin-5(6H)

Sources

- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The dihydroquinolinone core is a privileged scaffold in numerous biologically active molecules, and the presence of a bromine atom at the 3-position offers a versatile handle for further chemical modifications. This document delves into the nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound, with a particular focus on its role as a valuable building block in drug discovery.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The quinoline and its partially saturated derivatives, such as the 7,8-dihydroquinolin-5(6H)-one core, represent a cornerstone in the architecture of pharmacologically active compounds.[1] This scaffold is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The inherent structural features of the dihydroquinolinone system allow it to interact with a multitude of biological targets, rendering it a "privileged scaffold" in the field of drug discovery.

The introduction of a bromine substituent onto this scaffold, as in this compound, significantly enhances its synthetic utility. The carbon-bromine bond serves as a key functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the facile introduction of diverse molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Brominated quinolines have demonstrated considerable potential as precursors to more complex and potent therapeutic agents.[2][3]

This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their research and development endeavors.

Nomenclature and Chemical Identity

The accurate identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the standardized nomenclature and identifiers for the topic compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 944905-54-8[4][5][6] |

| Molecular Formula | C₉H₈BrNO[4] |

| Canonical SMILES | C1C=C(C=N2)C2=C(CC1)C(=O) |

| InChI | InChI=1S/C9H8BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2 |

Physicochemical and Safety Data

Understanding the physical properties and safety considerations of a compound is crucial for its proper handling, storage, and use in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 226.07 g/mol | [4] |

| Appearance | Not specified in available literature. Typically a solid. | - |

| Melting Point | Data not readily available in published literature. | - |

| Boiling Point | Data not readily available in published literature. | - |

| Solubility | Data not readily available. Expected to be soluble in common organic solvents like DMSO and DMF. | - |

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress.

While a specific, comprehensive safety data sheet (SDS) is not universally available, general precautions for halogenated organic compounds should be followed. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Synthesis and Reaction Mechanisms

The synthesis of the 7,8-dihydroquinolin-5(6H)-one scaffold can be achieved through several established synthetic strategies. While a specific, detailed protocol for the synthesis of the 3-bromo derivative is not extensively documented in peer-reviewed literature, a general and plausible synthetic approach can be extrapolated from known methods for analogous structures. A common and effective method involves a multi-component reaction, which offers the advantage of building molecular complexity in a single step.

General Synthetic Strategy: A Representative Protocol

A plausible and efficient route to the 7,8-dihydroquinolin-5(6H)-one core involves the condensation of a β-amino-α,β-unsaturated aldehyde or ketone with a cyclic 1,3-dione. The subsequent bromination at the 3-position can then be achieved using a suitable brominating agent.

Workflow for the Synthesis of Dihydroquinolinones:

Caption: A generalized two-part synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of the Dihydroquinolinone Core:

-

To a solution of a cyclic 1,3-dione (e.g., cyclohexane-1,3-dione) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a β-amino-α,β-unsaturated aldehyde or ketone.

-

The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization.

-

Upon cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.

-

-

Bromination of the Dihydroquinolinone Core:

-

Dissolve the synthesized 7,8-dihydroquinolin-5(6H)-one in a suitable solvent (e.g., chloroform or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature. The use of a catalyst, such as a radical initiator for NBS bromination, may be necessary.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then worked up, typically by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

-

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the downfield region (typically δ 7.0-8.5 ppm). The bromine atom at the 3-position will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Aliphatic Protons: The methylene protons of the cyclohexenone ring will appear as multiplets in the upfield region (typically δ 2.0-3.5 ppm).

Expected ¹³C NMR Spectral Data

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the highly downfield region (typically δ 190-200 ppm).

-

Aromatic and Olefinic Carbons: Carbons of the pyridine ring and the double bond in the cyclohexenone moiety will resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine (C3) will show a characteristic chemical shift.

-

Aliphatic Carbons: The methylene carbons of the cyclohexenone ring will appear in the upfield region of the spectrum.

Expected Mass Spectrometry Data

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (226.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Expected Infrared (IR) Spectroscopy Data

-

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1650-1700 cm⁻¹.

-

C=N and C=C Stretches: Absorption bands for the C=N bond of the pyridine ring and the C=C bonds are expected in the 1500-1650 cm⁻¹ region.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of both the dihydroquinolinone core and the reactive bromine handle.

A Versatile Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in the synthesis of novel chemical entities. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, including aryl, heteroaryl, alkyl, and amino groups. This facilitates the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Potential Synthetic Transformations:

Caption: Synthetic utility of this compound in cross-coupling reactions.

Potential Pharmacological Significance

The dihydroquinolinone scaffold is a key component of many compounds with demonstrated biological activity. By using this compound as a starting material, researchers can synthesize novel derivatives and investigate their potential as:

-

Anticancer Agents: Many quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[3]

-

Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs.

-

Kinase Inhibitors: The planar nature of the quinoline ring system makes it a suitable scaffold for designing inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

The ability to readily diversify the structure at the 3-position allows for the fine-tuning of the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a chemical compound with considerable potential in the fields of synthetic organic chemistry and drug discovery. Its dihydroquinolinone core provides a proven pharmacophore, while the bromine substituent offers a versatile point for chemical elaboration. Although detailed experimental data for this specific compound is not widely available, its structural features and the known reactivity of related compounds strongly suggest its utility as a valuable building block for the synthesis of novel, biologically active molecules. This technical guide serves as a foundational resource for researchers seeking to leverage the synthetic potential of this promising heterocyclic compound.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. (2025-05-06)

- Spectral Data of the New Compounds | Download Scientific Diagram.

- This compound | 944905-54-8 | C9H8BrNO | Appchem. Appchem.

- 944905-54-8 this compound. Chemsigma.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- 944905-54-8,this compound-AccelaChem. AccelaChem.

- 944905-54-8 | this compound | MolCore. MolCore.

- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.

- 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154. PubChem.

- 3-bromo-6,7-dihydro-5H-quinolin-8-one. Advanced ChemBlocks.

- 944905-54-8|this compound. BLDpharm.

- This compound [944905-54-8] | Chemsigma. Chemsigma.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

- Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed Central.

- 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez. ChemRxiv.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.

- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.

- Synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and evaluation of their antitumor activity.

- Regioselective entry to bromo-gamma-hydroxybutenolides: useful building blocks for assemblying n

- 3-Bromo-7,8-dihydroquinolin-6(5H)-one. CHIRALEN.

- Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties. springer.com.

Sources

- 1. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. appchemical.com [appchemical.com]

- 5. 944905-54-8 this compound [chemsigma.com]

- 6. 944905-54-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-Depth Technical Guide to 3-Bromo-7,8-dihydroquinolin-5(6H)-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-7,8-dihydroquinolin-5(6H)-one, a heterocyclic ketone of significant interest to the scientific and drug development communities. The dihydroquinolinone core is a privileged scaffold, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic placement of a bromine atom at the C3-position and a ketone at the C5-position endows this molecule with exceptional synthetic versatility. This document details its physicochemical properties, provides predicted and expected analytical characterization data, outlines a plausible synthetic pathway, and explores its vast potential in medicinal chemistry as a reactive intermediate for the construction of complex molecular architectures.

Molecular Overview and Physicochemical Properties

The Dihydroquinolinone Scaffold: A Privileged Structure

The quinoline and its partially saturated derivatives, such as the 7,8-dihydroquinolin-5(6H)-one core, are fundamental heterocyclic motifs in medicinal chemistry. Their rigid bicyclic structure and the presence of a nitrogen heteroatom allow for precise spatial arrangement of substituents, making them ideal for interacting with biological targets. Derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

Structural Features of this compound

This compound (Figure 1) is a bifunctional molecule. The key features are:

-

A Pyridine Ring: The aromatic portion containing the nitrogen atom is susceptible to various substitution reactions.

-

A C3-Bromine Substituent: This halogen acts as a crucial reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[3]

-

An α,β-Unsaturated Ketone System (Enone): The ketone at the C5-position, conjugated with the pyridine ring, is a site for nucleophilic addition and can be readily reduced to a hydroxyl group.[1]

-

A Saturated Carbocyclic Ring: The C6, C7, and C8 positions provide a three-dimensional character to the molecule and can be further functionalized.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier databases.[4][5][6][7]

| Property | Value | Source(s) |

| CAS Number | 944905-54-8 | [4][8] |

| Molecular Formula | C₉H₈BrNO | [4] |

| Molecular Weight | 226.07 g/mol | [5] |

| Appearance | Expected to be a solid (powder/crystalline) | Inferred |

| SMILES | O=C1C2=C(N=CC(Br)=C2)CCC1 | [4] |

| MDL Number | MFCD10696333 | [4] |

| Purity | Typically >95% available commercially | [5] |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on the pyridine ring (at C2 and C4) would appear in the aromatic region (typically δ 7.0-9.0 ppm). The aliphatic protons on the saturated ring would appear further upfield as multiplets: C6-H₂ (δ ~2.5-3.0 ppm), C7-H₂ (δ ~2.0-2.5 ppm), and C8-H₂ (δ ~2.8-3.3 ppm), with the protons alpha to the carbonyl and the nitrogen atom being the most downfield.

-

¹³C NMR: The carbon spectrum would be characterized by a carbonyl signal (C5) in the downfield region (δ > 190 ppm). Aromatic carbons would appear between δ 120-160 ppm. The aliphatic carbons (C6, C7, C8) would be found in the upfield region (δ 20-40 ppm). The carbon bearing the bromine (C3) would have its chemical shift influenced by the halogen.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the elemental composition. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, the spectrum would exhibit two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

~1680-1700 cm⁻¹: A strong absorption band characteristic of the C=O (ketone) stretch.

-

~1550-1620 cm⁻¹: Absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

~2850-3000 cm⁻¹: C-H stretching bands from the aliphatic CH₂ groups.

| Analytical Technique | Expected Key Features |

| ¹H NMR | Signals in aromatic region (δ 7-9 ppm) and aliphatic region (δ 2-3.5 ppm). |

| ¹³C NMR | Carbonyl signal (δ > 190 ppm), aromatic signals (δ 120-160 ppm), aliphatic signals (δ 20-40 ppm). |

| Mass Spectrometry | Characteristic M+ and M+2 isotope pattern with ~1:1 ratio due to Bromine. |

| IR Spectroscopy | Strong C=O stretch (~1690 cm⁻¹), C=C/C=N aromatic stretches (~1550-1620 cm⁻¹). |

Chemical Synthesis and Reactivity

Synthetic Strategy: A Retrosynthetic View

The synthesis of the dihydroquinolinone core can be approached through several established organic chemistry reactions. A logical retrosynthetic disconnection breaks the pyridine ring, suggesting a cyclization/condensation strategy involving a 1,3-dicarbonyl compound (or equivalent) and a suitable nitrogen source. This approach is advantageous as it builds the core structure from more readily available starting materials.

Diagram 1: Simplified retrosynthetic analysis for the dihydroquinolinone core.

General Synthetic Protocol

Step 1: Michael Addition

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in an appropriate organic solvent (e.g., ethanol or toluene), add a base catalyst (e.g., triethylamine or potassium carbonate, 1.1 eq).

-

Add the appropriate Baylis-Hillman adduct derived from a 3-bromo-substituted aldehyde (1.0 eq) to the mixture.

-

Stir the reaction at a temperature between 25 °C and 80 °C for 1 to 12 hours, monitoring the consumption of starting materials by Thin Layer Chromatography (TLC). The choice of base and temperature is critical; a weaker base and lower temperature can prevent side reactions, ensuring the formation of the desired Michael adduct.

Step 2: Cyclization and Aromatization

-

Once the initial addition is complete, add ammonium acetate (2.0-3.0 eq) to the reaction mixture. This serves as the nitrogen source for the formation of the pyridine ring.

-

Heat the reaction mixture (typically between 80-110 °C) for 0.5 to 6 hours. This step facilitates the intramolecular cyclization followed by dehydration to form the final aromatic pyridine ring system.

-

Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Key Chemical Reactivity

The true value of this compound lies in its potential for diversification. The two key functional groups can be addressed selectively to build a library of complex derivatives.

-

Reactions at the C3-Bromo Position: The bromine atom is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This is the primary reason this compound is a valuable building block in drug discovery.[3][9]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of various amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Forms C-C bonds with alkenes.

-

-

Reactions at the C5-Carbonyl Group: The ketone offers a secondary site for modification.

-

Reduction: Can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), providing a new site for esterification or etherification.[1]

-

Wittig Reaction: Can be converted to an alkene.

-

Reductive Amination: Can be transformed into an amine.

-

Diagram 2: Key reactivity and functionalization pathways for the title compound.

Applications in Research and Drug Development

The synthetic utility of this compound makes it a highly valuable starting material for generating novel chemical entities.[10]

-

Versatile Building Block: Its primary application is as an intermediate in multi-step syntheses. The ability to perform orthogonal chemistry—modifying one functional group without affecting the other—is a significant advantage.[1]

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically modifying a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This molecule is an ideal starting point for such SAR studies. Libraries of analogs can be rapidly synthesized by varying the substituent introduced at the C3-position via cross-coupling.

-

Precursor to Fused Heterocycles: The dihydroquinolinone core can be used to construct more complex, polycyclic systems that are often found in natural products and potent pharmaceuticals.[1]

Safety, Handling, and Storage

As a brominated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: While specific toxicity data is limited, related bromo-heterocyclic compounds are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[11][12][13]

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Avoid breathing dust, fumes, or vapors. Minimize dust generation.[11][17]

-

Wash hands thoroughly after handling.[13]

-

-

Storage and Stability:

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its combination of a privileged heterocyclic core and two distinct, synthetically valuable functional groups makes it an important intermediate for researchers in medicinal chemistry and materials science. The ability to readily diversify its structure through well-established cross-coupling and ketone chemistries ensures its continued relevance in the quest for novel molecules with tailored properties and functions.

References

-

This compound | 944905-54-8 . Appchem. [Link]

-

944905-54-8,this compound . AccelaChem. [Link]

-

944905-54-8 this compound . Chemsigma. [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides . MDPI. [Link]

-

Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides . ACS Publications. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review . MDPI. [Link]

-

BROMINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

-

Safety Data Sheet: 1-Bromo-3-chloropropane . Carl ROTH. [Link]

-

Material Safety Data Sheet - 6-Bromochromone . Cole-Parmer. [Link]

-

3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 . PubChem. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies . ResearchGate. [Link]

-

Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases . National Institutes of Health (NIH). [Link]

-

3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug . ACS Publications. [Link]

-

3-Bromo-6,7-dihydroquinolin-8(5H)-one . American Elements. [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6) . ResearchGate. [Link]

-

5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 . PubChem. [Link]

-

Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents . Pharmacia. [Link]

Sources

- 1. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. appchemical.com [appchemical.com]

- 5. 944905-54-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. molcore.com [molcore.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 944905-54-8 this compound [chemsigma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides | MDPI [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. americanelements.com [americanelements.com]

- 15. carlroth.com [carlroth.com]

- 16. echemi.com [echemi.com]

- 17. 3-bromo-6,7-dihydro-5H-quinolin-8-one 97% | CAS: 904929-24-4 | AChemBlock [achemblock.com]

3-Bromo-7,8-dihydroquinolin-5(6H)-one solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-7,8-dihydroquinolin-5(6H)-one

Abstract

Aqueous solubility is a critical determinant of a compound's developability, profoundly influencing its absorption, distribution, and overall bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of this compound, a heterocyclic ketone scaffold of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive analysis and a practical roadmap for researchers. We will explore the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and discuss the critical factors that influence the solubility of quinolinone derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Physicochemical Profile and Solubility Prediction

Understanding the structural and electronic characteristics of this compound is the first step in predicting its solubility behavior.

Structural Analysis

The molecule features a quinolinone core, a heterocyclic system known for its presence in numerous pharmacologically active compounds. Key structural features include:

-

Aromatic Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

-

Cyclohexenone Moiety: The ketone group is a hydrogen bond acceptor.

-

Bromo-Substitution: The electron-withdrawing bromine atom at the 3-position increases the molecule's lipophilicity.

-

Non-planar, Fused Ring System: The partially saturated ring introduces conformational rigidity.

While specific data for the target molecule is unavailable, we can infer properties from a closely related analog, 3-Bromo-5,6,7,8-tetrahydroquinoline .

| Property | Value (Predicted/Reported for Analog) | Source | Implication for Solubility |

| Molecular Weight | 226.07 g/mol | [4] | Moderate MW, less likely to be a limiting factor. |

| XLogP3 / LogP | ~1.9 - 2.8 | [4][5][6] | Positive value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility. |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [4] | A relatively low TPSA suggests poor passive diffusion across membranes and contributes to lower aqueous solubility. |

| Hydrogen Bond Acceptors | 2 | [4] | Limited capacity for hydrogen bonding with water. |

| Hydrogen Bond Donors | 0 | [4] | Inability to donate hydrogen bonds significantly limits interaction with the water solvent network. |

Based on this analysis, This compound is predicted to be a poorly soluble compound in aqueous media. Its significant lipophilicity (LogP > 2) and limited hydrogen bonding capability are primary indicators.

The Conceptual Framework of Solubility: Thermodynamic vs. Kinetic

In early-stage drug discovery, it is crucial to distinguish between two fundamental types of solubility measurements: thermodynamic and kinetic.[7][8] An incorrect assessment can lead to misleading structure-activity relationships and costly downstream failures.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[8] This value is independent of time and is typically determined using the crystalline solid form of the compound. The traditional shake-flask method is the gold standard for this measurement.[9]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][11] The resulting value often represents a supersaturated, metastable state and is therefore typically higher than the thermodynamic solubility.[7][8][12] Kinetic solubility assays are high-throughput and valuable for screening large numbers of compounds in early discovery.[12]

Experimental Determination of Aqueous Solubility

The following protocols are designed to provide a robust and reliable characterization of the solubility of this compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive measurement.[9]

Causality: By allowing the system to reach equilibrium over an extended period (24-48 hours), this protocol ensures that the measured concentration reflects the true thermodynamic limit of solubility, avoiding the pitfalls of metastable supersaturated solutions.[8] The use of HPLC for quantification provides high sensitivity and specificity, allowing for the separation of the parent compound from any potential degradants.[13]

Methodology:

-

Preparation: Add an excess of solid this compound (e.g., ~2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. The extended time is critical to ensure equilibrium is reached.[9]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.[13]

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Create a calibration curve by making serial dilutions of the stock solution in the test buffer.

-

Analyze the filtered supernatant and the calibration standards via a validated HPLC-UV or LC-MS method.

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility via High-Throughput Assay

This method is ideal for rapid assessment in early discovery phases.[11]

Causality: This protocol leverages the poor solvent properties of water to induce precipitation from a DMSO stock solution.[11] The point of precipitation, detected by light scattering (nephelometry) or UV spectroscopy after filtration, provides a rapid, albeit less precise, measure of solubility that is highly relevant for guiding initial compound selection.[11]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize co-solvent effects.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the turbidity (light scattering) in each well using a plate reader. The concentration at which turbidity significantly increases above the baseline is the kinetic solubility.

-

Filtration/UV: Alternatively, pass the solutions through a 96-well filter plate. Quantify the concentration in the filtrate using a UV plate reader and compare it against a calibration curve.[11]

-

Key Factors Influencing Solubility

The solubility of this compound will not be a single value but will vary depending on several environmental and physical factors.[1][14][15]

| Factor | Expected Influence on this compound | Rationale & Causality |

| pH | Significant. Solubility will likely increase at lower pH. | The quinolinone nitrogen is basic and can be protonated at acidic pH. The resulting cationic salt form is generally much more water-soluble than the neutral free base.[1] A pH-solubility profile should be determined. |

| Temperature | Moderate. Solubility will likely increase with temperature. | The dissolution of most solid organic compounds is an endothermic process, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice forces, thus increasing solubility.[14] |

| Solid Form (Polymorphism) | Potentially High. Different polymorphs will have different solubilities. | Polymorphs are different crystalline arrangements of the same molecule. Metastable polymorphs have higher free energy and are therefore more soluble than the most stable crystalline form.[14] It is critical to characterize the solid form used in solubility experiments. |

| Particle Size | Minor for Equilibrium. Significant for dissolution rate. | Decreasing particle size increases the surface area available for solvation, which speeds up the rate of dissolution.[1][14] However, it does not change the final equilibrium solubility value unless particles are reduced to the nanoscale. |

Conclusion and Strategic Implications

This guide establishes a clear scientific and methodological path for determining the solubility of this compound. The physicochemical properties of analogous structures strongly predict that this compound is poorly soluble in aqueous media, a common challenge in modern drug discovery.[2][16]

A precise determination of both its thermodynamic and kinetic solubility is a non-negotiable first step in its development. The protocols outlined herein provide a robust framework for generating this critical data. Understanding the pH-dependence of its solubility will be particularly important for predicting its behavior in the gastrointestinal tract and for guiding salt formation strategies. The resulting data will be foundational for all subsequent formulation development, enabling the design of delivery systems capable of achieving the necessary therapeutic exposure.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][7]

-

ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link][1]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link][16]

-